3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound with the molecular formula C13H17N5O. It is a benzamide derivative that features a tetrazole ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as high thermal stability and energetic materials.
Biological Research: It serves as a tool for studying various biological processes and pathways due to its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: A tetrazole-containing compound used as an antihypertensive agent.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: An energetic material with high thermal stability.
Uniqueness
3,4-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide and tetrazole rings, which imparts distinct biological and chemical properties. Its combination of a dimethylbenzamide moiety with a propyl-substituted tetrazole ring makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-propyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-4-7-18-16-13(15-17-18)14-12(19)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEVVOOCFPFKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358421 |
Source
|
Record name | 3,4-Dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638145-85-4 |
Source
|
Record name | 3,4-Dimethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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